

The Discovery and Development of Cinitapride Tartrate: A Technical Guide

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Compound of Interest

Compound Name:	Cinitapride tartrate
CAS No.:	1207859-16-2
Cat. No.:	B1238653

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This guide provides an in-depth exploration of the discovery and development of **cinitapride tartrate**, a gastroprokinetic agent. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the journey from its synthesis to its clinical application.

Introduction: Addressing a Need in Gastrointestinal Motility Disorders

Gastrointestinal (GI) motility disorders, such as functional dyspepsia and gastroesophageal reflux disease (GERD), represent a significant clinical challenge, impacting the quality of life for a substantial portion of the population.[1] The development of effective and safe prokinetic agents has been a key focus of pharmaceutical research. Cinitapride emerged from this research landscape as a novel benzamide derivative with a unique pharmacological profile, developed by the Spanish pharmaceutical company Almirall.[2][3][4]

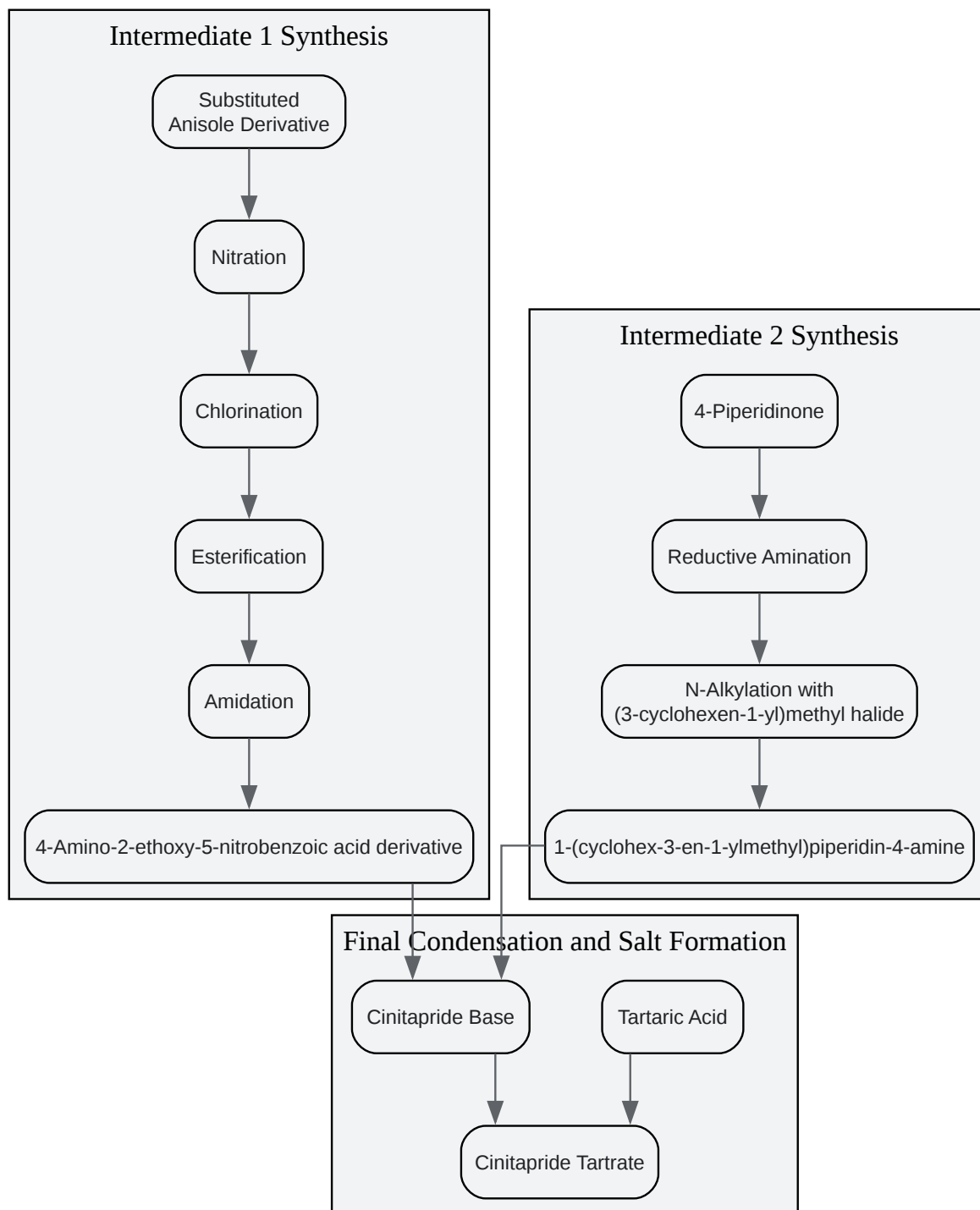
The Genesis of Cinitapride: Synthesis and Chemical Profile

Cinitapride, chemically known as 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide, is a substituted benzamide.[5] While detailed proprietary synthetic protocols are not extensively published, the general synthesis of such molecules involves a multi-step process.

General Synthetic Pathway

The synthesis of the cinitapride base likely involves the condensation of two key intermediates: a substituted benzoyl chloride and a substituted piperidine derivative. A plausible, though not definitively published, synthetic route is outlined below.

Diagram of the general synthetic pathway for Cinitapride:



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Caption: A plausible multi-step synthesis of **cinitapride tartrate**.

Formation of Cinitapride Tartrate

The active pharmaceutical ingredient is the tartrate salt of the cinitapride base. The formation of cinitapride hydrogen tartrate is achieved by treating the cinitapride free base with L-tartaric acid in a suitable solvent, such as ethanol. This process yields a stable crystalline form of the drug.

Unraveling the Mechanism of Action: A Multi-Receptor Approach

Cinitapride's efficacy stems from its multifaceted interaction with key receptors involved in the regulation of gastrointestinal motility. It exhibits a unique profile as a serotonin (5-HT) receptor modulator and a dopamine D2 receptor antagonist.^[1]

Serotonergic Activity: A Dual Role

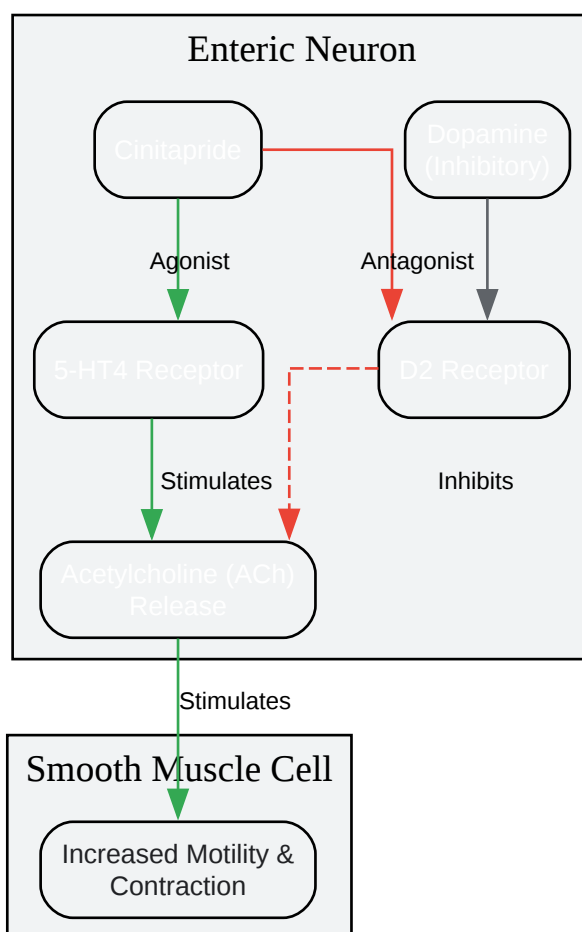
Cinitapride's primary prokinetic effect is mediated through its agonist activity at 5-HT₄ receptors located on presynaptic terminals of enteric neurons.^[1] This activation enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes gastrointestinal transit.

Simultaneously, cinitapride acts as an antagonist at 5-HT₂ receptors.^[1] This action is thought to contribute to its beneficial effects by preventing serotonin-induced smooth muscle relaxation and visceral hypersensitivity. Some evidence also suggests agonist activity at 5-HT₁ receptors, which may further contribute to its gastroprotective effects.^[1]

Dopaminergic Antagonism

In addition to its serotonergic activity, cinitapride is an antagonist of dopamine D₂ receptors in the myenteric plexus.^[1] By blocking the inhibitory effects of dopamine on acetylcholine release, cinitapride further enhances cholinergic neurotransmission, thereby augmenting its prokinetic activity.^[2] This dual mechanism of enhancing pro-motility signals (via 5-HT₄ agonism) and inhibiting anti-motility signals (via D₂ antagonism) provides a synergistic effect on gastrointestinal function.

Signaling Pathway of Cinitapride's Prokinetic Action:



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Caption: Cinitapride's dual mechanism on enteric neurons to increase acetylcholine release.

While precise binding affinities (K_i values) for cinitapride at these receptors are not widely published in public literature, its pharmacological profile indicates a functionally significant interaction with each of these targets to produce its overall therapeutic effect.

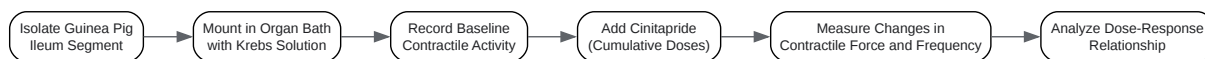
Preclinical Development: Establishing Efficacy and Safety

The prokinetic and gastroprotective properties of cinitapride were first established in a series of preclinical in vitro and in vivo studies.

In Vitro Studies

In vitro experiments using isolated guinea pig intestinal smooth muscle preparations demonstrated that cinitapride has a greater stimulatory activity than metoclopramide.[1] These studies suggested that its mechanism involves the enhanced release of acetylcholine from intramural cholinergic neurons.[1]

Representative In Vitro Experimental Workflow:



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Caption: Workflow for assessing prokinetic activity in isolated intestinal tissue.

In Vivo Animal Models

In vivo studies in animal models, such as rats and dogs, were crucial in demonstrating cinitapride's ability to accelerate gastric emptying and improve gastrointestinal motility.[6] For instance, studies in conscious dogs with force transducers showed that cinitapride enhanced the amplitude and coordination of antral, pyloric, and duodenal contractions.[6] It was also shown to accelerate the gastric emptying of both liquid and solid meals.[6] Furthermore, preclinical studies in rats demonstrated the gastroprotective effects of cinitapride, suggesting its potential to improve gastric ulceration and secretion.[1]

Clinical Development: From Healthy Volunteers to Patient Populations

The clinical development of cinitapride progressed through a series of Phase I, II, III, and IV trials to establish its pharmacokinetic profile, efficacy, and safety in humans.

Phase I: Pharmacokinetics and Safety in Healthy Volunteers

Phase I studies in healthy volunteers were conducted to assess the safety, tolerability, and pharmacokinetic profile of cinitapride. These studies established that cinitapride is rapidly absorbed after oral administration, with peak plasma concentrations reached within

approximately two hours.[7] The elimination half-life is around 3 to 5 hours.[8] These studies also demonstrated good tolerability at therapeutic doses.[1][9] A key finding from a drug-drug interaction study was that cinitapride does not cause clinically relevant QT interval prolongation, even when co-administered with a potent CYP3A4 inhibitor like ketoconazole, a significant safety advantage over some other prokinetic agents.[6]

Phase II: Dose-Finding and Efficacy in Patients

Phase II studies were designed to evaluate the efficacy and determine the optimal dose of cinitapride in patients with gastrointestinal motility disorders. These trials demonstrated better efficacy and tolerability of cinitapride compared to placebo and metoclopramide for gastrointestinal transit disorders.[1]

Phase III: Confirmation of Efficacy and Safety

Pivotal Phase III trials were conducted to confirm the efficacy and safety of cinitapride in larger patient populations with functional dyspepsia and GERD. A randomized, double-blind, double-dummy, positive-controlled study confirmed the non-inferiority of cinitapride to domperidone in patients with mild-to-moderate postprandial distress syndrome-predominant functional dyspepsia.[10] In this study, cinitapride was also found to be superior to domperidone in reducing the overall severity of postprandial fullness, early satiation, and bloating.[10]

Phase IV and Real-World Evidence

Post-marketing Phase IV studies and real-world evidence have further substantiated the efficacy and safety of cinitapride in clinical practice. A large, prospective, multicentric, single-arm study in Chinese patients with functional dyspepsia, with or without overlapping GERD, irritable bowel syndrome, or functional constipation, demonstrated that cinitapride is effective and well-tolerated in a real-world setting.[1] After 4 weeks of treatment, the overall symptom improvement rate was 90.9%.[1]

Summary of Clinical Trial Data for Cinitapride in Functional Dyspepsia:

Study Phase	Comparator	Key Efficacy Endpoints	Key Safety Findings
Phase II	Placebo, Metoclopramide	Improvement in gastrointestinal transit	Better tolerability than comparators[1]
Phase III	Domperidone	Non-inferiority in symptom relief; Superiority in reducing postprandial fullness, early satiation, and bloating[10]	Well-tolerated; one case of extrapyramidal symptoms reported[10]
Phase IV	-	Significant reduction in Global Index Score for dyspepsia symptoms[11]	Well-tolerated with minimal side effects[11]
Real-World Study	-	90.9% overall symptom improvement rate at 4 weeks[1]	Well-tolerated; no signs of hepatorenal or cardiac toxicity[1]

Evolution of Cinitapride: The Extended-Release Formulation

To improve patient compliance and provide a more stable therapeutic effect, an extended-release (ER) formulation of cinitapride was developed. The immediate-release formulation has a short half-life, necessitating thrice-daily dosing.[5] The ER formulation was designed for once-daily administration.

Rationale and Formulation

The primary rationale for the ER formulation was to reduce dosing frequency, which can enhance patient adherence to treatment.[5] The ER formulation typically utilizes a matrix system with rate-controlling polymers to modulate drug release over a prolonged period.

Clinical Equivalence

Clinical trials have demonstrated that the cinitapride ER 3 mg once-daily tablet is comparable in terms of safety and efficacy to the conventional cinitapride immediate-release (IR) 1 mg tablet administered three times daily for the treatment of functional dyspepsia and GERD.[12] A bioequivalence study of a fixed-dose combination of pantoprazole 40mg and cinitapride 3mg extended-release capsules also showed that the pharmacokinetic parameters were within the acceptable range for bioequivalence.

Regulatory and Commercialization History: A Timeline

- Early 1970s: Almirall initiates a research project focused on gastrointestinal disorders.[4]
- 1990: Cinitapride is first marketed in Spain under the trade names Cidine and Blaston.[5]
- Post-1990: Cinitapride becomes available in Mexico and other countries in Latin America and Asia.[13]
- 2010: Almirall grants Eisai the exclusive rights to develop, manufacture, and market cinitapride in China.[2]
- 2011: A Phase 3 clinical trial comparing cinitapride to domperidone in patients with functional dyspepsia is initiated.[2]
- 2018: Eisai launches cinitapride hydrogen tartrate (Cidine®) in China for mild-to-moderate functional dyspepsia.

Conclusion: A Valuable Therapeutic Option

The discovery and development of **cinitapride tartrate** represent a successful endeavor in addressing the unmet needs of patients with gastrointestinal motility disorders. Its unique multi-receptor mechanism of action, coupled with a favorable safety profile, particularly its low incidence of extrapyramidal symptoms and lack of significant cardiac side effects, has established it as a valuable therapeutic option. The development of an extended-release formulation further enhances its clinical utility by improving patient convenience and adherence. Ongoing research and real-world evidence continue to support the role of cinitapride in the management of functional dyspepsia and GERD.

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